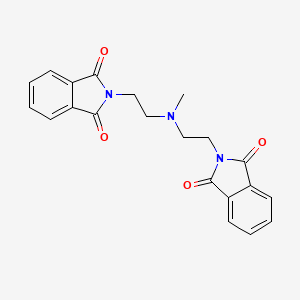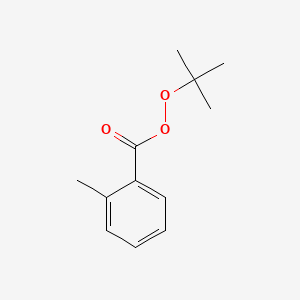
Cis-3-hexenyl oxy-acetaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions:
Ozonolysis of Cis-3-hexenyl acetate: This method involves the reaction of cis-3-hexenyl acetate with ozone to form cis-3-hexenyl oxy-acetaldehyde.
Hydroformylation of Cis-3-hexen-1-ol: This method involves the hydroformylation of cis-3-hexen-1-ol using a rhodium catalyst to produce this compound.
Industrial Production Methods: The industrial production of this compound often involves the ozonolysis of cis-3-hexenyl acetate due to its efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Reduction: It can be reduced to form alcohols using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions with various nucleophiles to form substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids and aldehydes.
Reduction: Alcohols.
Substitution: Substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: : Cis-3-hexenyl oxy-acetaldehyde is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions .
Biology: : It is studied for its role in plant defense mechanisms as it is a component of green leaf volatiles that are released by plants in response to mechanical damage or herbivore attack .
Medicine: : Research is ongoing to explore its potential therapeutic applications due to its bioactive properties .
Industry: : It is widely used in the flavor and fragrance industry due to its pleasant odor .
Mechanism of Action
Cis-3-hexenyl oxy-acetaldehyde exerts its effects through various molecular targets and pathways. In plants, it acts as a signaling molecule that triggers defense responses by activating pathways involving calcium signals, jasmonic acid, and ethylene . In chemical reactions, it undergoes typical aldehyde reactions such as nucleophilic addition and oxidation .
Comparison with Similar Compounds
Similar Compounds
Cis-3-hexenyl acetate: Similar in structure but with an acetate group instead of an aldehyde group.
Cis-3-hexen-1-ol: An alcohol derivative of cis-3-hexenyl oxy-acetaldehyde.
Trans-2-hexenyl acetate: A structural isomer with different spatial arrangement.
Uniqueness: : this compound is unique due to its aldehyde functional group, which imparts distinct reactivity and odor properties compared to its similar compounds .
Properties
CAS No. |
68133-72-2 |
|---|---|
Molecular Formula |
C8H14O2 |
Molecular Weight |
142.20 g/mol |
IUPAC Name |
2-hex-3-enoxyacetaldehyde |
InChI |
InChI=1S/C8H14O2/c1-2-3-4-5-7-10-8-6-9/h3-4,6H,2,5,7-8H2,1H3 |
InChI Key |
WNAJHTHKGZCCGS-UHFFFAOYSA-N |
SMILES |
CCC=CCCOCC=O |
Canonical SMILES |
CCC=CCCOCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![2,4,8,10-Tetraoxa-3,9-diphosphaspiro[5.5]undecane, 3,9-bis(phenylmethyl)-, 3,9-dioxide](/img/structure/B1619617.png)






